An In-depth Technical Guide to 6-Ethoxy-benzodioxole-5-carbaldehyde
An In-depth Technical Guide to 6-Ethoxy-benzodioxole-5-carbaldehyde
An In-depth Technical Guide to 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde, a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. Also known as 6-Ethoxypiperonal, this compound belongs to the benzodioxole class, a scaffold found in numerous natural products and pharmacologically active molecules. Due to a lack of extensive published data on this specific ethoxy derivative, this guide synthesizes theoretical knowledge with experimental data from closely related analogs, primarily the well-characterized 6-Methoxy-benzo[1][2]dioxole-5-carbaldehyde. We will delve into its structural attributes, predicted spectroscopic characteristics, a plausible synthetic pathway, and its anticipated chemical reactivity. The aim is to provide researchers with a robust foundational understanding to facilitate its synthesis and exploration in drug discovery and materials science.
Introduction and Nomenclature
6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde is a derivative of piperonal (heliotropin), distinguished by an ethoxy group (-OCH₂CH₃) at the 6-position of the benzodioxole ring. The core structure, a benzene ring fused with a methylenedioxy group, is a key pharmacophore that can modulate the metabolic stability and biological activity of a molecule. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for a wide array of chemical transformations, making it a valuable building block for more complex molecular architectures.
The presence of the electron-donating ethoxy and methylenedioxy groups is expected to significantly influence the electronic properties and reactivity of the aromatic ring and the aldehyde moiety.[3] This guide will explore the implications of these structural features on the compound's chemical behavior.
Physicochemical and Spectroscopic Properties
Physical Properties (Predicted and Comparative)
The following table summarizes the known properties of the target compound and its methoxy analog for comparison. The properties for the ethoxy variant are estimations.
| Property | 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde | 6-Methoxy-benzo[1][2]dioxole-5-carbaldehyde (Analog) |
| Molecular Formula | C₁₀H₁₀O₄[5] | C₉H₈O₄[1][6] |
| Molecular Weight | 194.18 g/mol [5] | 180.16 g/mol [1][6] |
| Appearance | Predicted: White to off-white solid | Solid[1] |
| Melting Point | Predicted: Slightly lower than the methoxy analog, likely in the 95-110 °C range. | 109-115 °C[1] |
| Boiling Point | Predicted: Higher than the methoxy analog due to increased molecular weight. | Not available |
| Solubility | Predicted: Sparingly soluble in water, soluble in common organic solvents like ethanol, acetone, and dichloromethane. | Soluble in organic solvents. |
Causality Behind Predictions: The substitution of a methoxy group with a slightly larger, more lipophilic ethoxy group is expected to have a minor impact on the crystal lattice, potentially lowering the melting point slightly. The increased molecular weight would logically lead to a higher boiling point. Solubility profiles are anticipated to be similar, dominated by the organic nature of the scaffold.
Predicted Spectroscopic Analysis
Spectroscopic analysis is critical for structure elucidation and purity assessment. Below are the predicted key features in ¹H NMR, ¹³C NMR, and IR spectroscopy for 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde, the methylenedioxy bridge, and the ethoxy group.
-
Aldehyde Proton (-CHO): A singlet is predicted to appear far downfield, likely in the range of δ 9.8 - 10.2 ppm . This significant deshielding is characteristic of aldehyde protons due to the electron-withdrawing nature of the carbonyl oxygen.[7]
-
Aromatic Protons (Ar-H): Two singlets are expected for the two protons on the aromatic ring, likely appearing between δ 6.5 and 7.5 ppm . The exact chemical shifts will be influenced by the combined electron-donating effects of the adjacent oxygen atoms.
-
Methylenedioxy Protons (-OCH₂O-): A characteristic singlet is anticipated around δ 6.0 - 6.2 ppm , corresponding to the two equivalent protons of the methylenedioxy group.[8]
-
Ethoxy Protons (-OCH₂CH₃):
-
A quartet corresponding to the methylene protons (-OCH₂-) is expected around δ 4.0 - 4.3 ppm .
-
A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.3 - 1.5 ppm .
-
The proton-decoupled ¹³C NMR spectrum will provide a map of the carbon framework.
-
Carbonyl Carbon (-CHO): The aldehyde carbon is the most deshielded, predicted to appear at δ 188 - 192 ppm .[9][10]
-
Aromatic & Benzodioxole Carbons: A set of signals between δ 100 - 155 ppm will correspond to the six carbons of the substituted benzene ring and the methylenedioxy carbon. Carbons directly attached to oxygen will be further downfield.[11]
-
Methylenedioxy Carbon (-OCH₂O-): A signal around δ 101 - 103 ppm is characteristic of this carbon.[8]
-
Ethoxy Carbons (-OCH₂CH₃):
-
The methylene carbon (-OCH₂-) is expected around δ 64 - 68 ppm .
-
The terminal methyl carbon (-CH₃) is predicted to be the most upfield signal, around δ 14 - 16 ppm .
-
IR spectroscopy is invaluable for identifying key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670 - 1700 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde.[12][13]
-
C-H Stretch (Aldehyde): Two weak to medium bands are characteristic for the aldehyde C-H stretch, expected around 2720 cm⁻¹ and 2820 cm⁻¹ .[12]
-
Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450 - 1600 cm⁻¹ region.
-
C-O Stretch (Ether & Dioxole): Strong, characteristic bands for the aryl-ether and acetal C-O stretching vibrations are expected between 1030 - 1250 cm⁻¹ .[13]
Synthesis and Manufacturing
A robust and scalable synthesis is crucial for the accessibility of this compound for research and development. While a specific protocol for 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde is not published, a highly plausible route involves the electrophilic formylation of the corresponding 5-ethoxy-1,3-benzodioxole precursor. The Vilsmeier-Haack reaction is a standard and effective method for this transformation.
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
This method introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful synthesis and isolation of a product with the predicted spectroscopic profile would validate the procedure.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 1.5 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow addition and cooling are critical to prevent uncontrolled side reactions.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the starting material, 5-ethoxy-1,3-benzodioxole (1.0 equivalent), in a suitable solvent such as dichloromethane (CH₂Cl₂) or DMF.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Causality: The electron-rich benzodioxole ring attacks the electrophilic Vilsmeier reagent. Heating drives the reaction to completion. Monitor progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench by slowly pouring it over crushed ice.
-
Neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7.
-
Causality: The quenching and hydrolysis of the intermediate iminium salt to the final aldehyde product is achieved during this step. Neutralization is necessary to remove acidic byproducts.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Utility
The reactivity of 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde is dominated by the aldehyde functional group, which is a prime site for nucleophilic attack. The electron-donating nature of the ethoxy and methylenedioxy groups increases the electron density on the aromatic ring but slightly decreases the electrophilicity of the aldehyde carbon compared to unsubstituted benzaldehyde.[3]
Key Reaction Pathways
Caption: Major reaction pathways of the aldehyde group.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 6-ethoxy-benzo[1][2]dioxole-5-carboxylic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Tollens' reagent (Ag₂O). This derivative can be a precursor for amides and esters.
-
Reduction: The aldehyde can be reduced to the primary alcohol, (6-ethoxy-benzo[1][2]dioxol-5-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) yields the corresponding secondary or tertiary amine. This is one of the most powerful methods for constructing C-N bonds in drug discovery.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, providing a robust method for C=C bond formation.
-
Nucleophilic Additions: Organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents will attack the carbonyl carbon to form secondary alcohols after an aqueous workup.
Applications and Future Directions
The benzodioxole moiety is a "privileged scaffold" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14] While 6-Ethoxy-benzo[1][2]dioxole-5-carbaldehyde itself has not been extensively studied, its structure suggests significant potential as an intermediate for:
-
Drug Discovery: Serving as a starting material for the synthesis of novel compounds to be screened for various therapeutic targets. Its derivatives could be explored as analogs of known biologically active benzodioxoles.
-
Fragrance and Flavor Industry: Substituted piperonal derivatives are known for their pleasant aromas.[10] The ethoxy variant could be investigated for unique olfactory properties.
-
Materials Science: Aromatic aldehydes are used in the synthesis of polymers and functional materials. The specific electronic properties conferred by the ethoxy group could be leveraged in the design of new materials.
Future research should focus on the successful synthesis and full experimental characterization of this compound. Subsequent biological screening of its derivatives could uncover novel therapeutic agents, validating the exploration of this promising chemical entity.
References
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Tsyganov, D. V., & Semenov, V. V. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link]
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Huda, M. S., et al. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah University Journal for Research - A (Natural Sciences), 34(1), 1-20. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
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RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Aromatic Aldehydes. Retrieved from [Link]
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